molecular formula C16H18O3S B4306551 7,7-dimethyl-4-(3-methyl-2-thienyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione

7,7-dimethyl-4-(3-methyl-2-thienyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione

Cat. No. B4306551
M. Wt: 290.4 g/mol
InChI Key: HOMDTHLAZPJLIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,7-dimethyl-4-(3-methyl-2-thienyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione, also known as DMDD, is a chemical compound that has been the focus of scientific research in recent years. DMDD is a chromene derivative that exhibits a range of biological activities, making it a promising candidate for various applications in the field of medicine and biotechnology.

Mechanism of Action

The mechanism of action of 7,7-dimethyl-4-(3-methyl-2-thienyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in tumor growth and inflammation. 7,7-dimethyl-4-(3-methyl-2-thienyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
7,7-dimethyl-4-(3-methyl-2-thienyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. 7,7-dimethyl-4-(3-methyl-2-thienyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione has also been shown to exhibit antioxidant properties, which may help protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

7,7-dimethyl-4-(3-methyl-2-thienyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biological activities that make it a versatile tool for studying various biological processes. However, 7,7-dimethyl-4-(3-methyl-2-thienyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione also has some limitations. Its mechanism of action is not fully understood, and its effects on normal cells and tissues are not well characterized.

Future Directions

There are several future directions for 7,7-dimethyl-4-(3-methyl-2-thienyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione research. One area of interest is the development of 7,7-dimethyl-4-(3-methyl-2-thienyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione-based therapies for cancer and other diseases. Another area of interest is the study of 7,7-dimethyl-4-(3-methyl-2-thienyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione's mechanism of action and its effects on normal cells and tissues. Additionally, there is potential for the development of new 7,7-dimethyl-4-(3-methyl-2-thienyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione derivatives with improved biological activity and selectivity.

Scientific Research Applications

7,7-dimethyl-4-(3-methyl-2-thienyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties, making it a promising candidate for cancer treatment and other diseases.

properties

IUPAC Name

7,7-dimethyl-4-(3-methylthiophen-2-yl)-3,4,6,8-tetrahydrochromene-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3S/c1-9-4-5-20-15(9)10-6-13(18)19-12-8-16(2,3)7-11(17)14(10)12/h4-5,10H,6-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMDTHLAZPJLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2CC(=O)OC3=C2C(=O)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,7-dimethyl-4-(3-methylthien-2-yl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
7,7-dimethyl-4-(3-methyl-2-thienyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione
Reactant of Route 2
7,7-dimethyl-4-(3-methyl-2-thienyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione
Reactant of Route 3
7,7-dimethyl-4-(3-methyl-2-thienyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione
Reactant of Route 4
7,7-dimethyl-4-(3-methyl-2-thienyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione
Reactant of Route 5
7,7-dimethyl-4-(3-methyl-2-thienyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione
Reactant of Route 6
7,7-dimethyl-4-(3-methyl-2-thienyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione

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